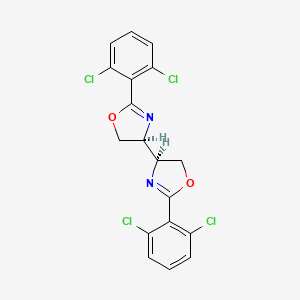
(4S,4'S)-2,2'-Bis(2,6-dichlorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2,6-dichlorophenyl derivatives with appropriate reagents to form the desired product. One common method involves the use of boron-containing compounds and transition-metal catalysts to facilitate the formation of the tetrahydro-4,4’-bioxazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: Substitution reactions involving the replacement of specific functional groups can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with diverse functionalities.
Scientific Research Applications
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: In industrial settings, the compound can be used in the development of new materials and chemical products with enhanced properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole:
Boron-based compounds: These compounds, including boronic acids and cyclic boronic acid esters, share some similarities in their ability to inhibit specific enzymes and proteins.
Uniqueness
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole stands out due to its distinct chemical structure, which includes two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core
Properties
Molecular Formula |
C18H12Cl4N2O2 |
|---|---|
Molecular Weight |
430.1 g/mol |
IUPAC Name |
(4S)-2-(2,6-dichlorophenyl)-4-[(4S)-2-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H12Cl4N2O2/c19-9-3-1-4-10(20)15(9)17-23-13(7-25-17)14-8-26-18(24-14)16-11(21)5-2-6-12(16)22/h1-6,13-14H,7-8H2/t13-,14-/m1/s1 |
InChI Key |
NXDVFVVXIOYSBC-ZIAGYGMSSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=C(C=CC=C2Cl)Cl)[C@H]3COC(=N3)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=CC=C2Cl)Cl)C3COC(=N3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


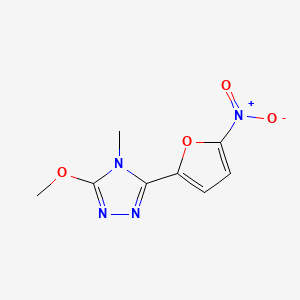
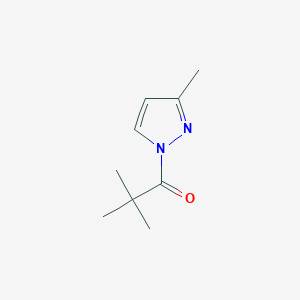

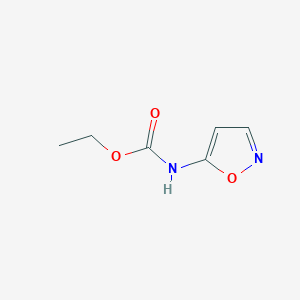
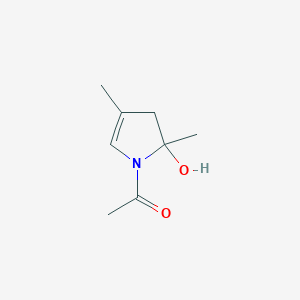
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
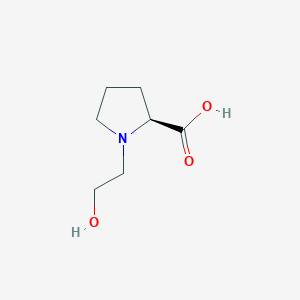
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)

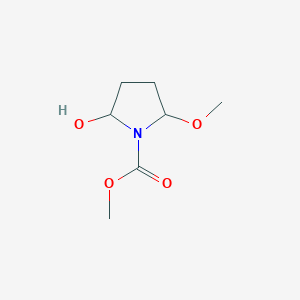
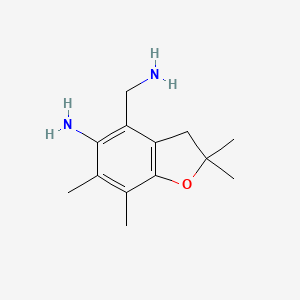
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
